(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
Overview
Description
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid is a compound that features a thiophene ring, an azetidine ring, and an acryloyl group. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties. Azetidine is a four-membered nitrogen-containing ring that is often found in bioactive molecules. The combination of these structural elements makes this compound an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Azetidine Ring Formation: Azetidine rings can be synthesized through cyclization reactions involving nitrogen-containing precursors.
Acryloyl Group Introduction: The acryloyl group can be introduced via acylation reactions using acryloyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, while the azetidine ring can enhance the compound’s binding affinity. The acryloyl group can participate in covalent bonding with target molecules, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.
Azetidine Derivatives: Compounds containing azetidine rings are often found in bioactive molecules and pharmaceuticals.
Uniqueness
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid is unique due to the combination of its structural elements, which confer distinct electronic and steric properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-10(4-3-9-2-1-5-16-9)12-6-8(7-12)11(14)15/h1-5,8H,6-7H2,(H,14,15)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGLJLXHBZFFNP-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.